Ramifenazone-d7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

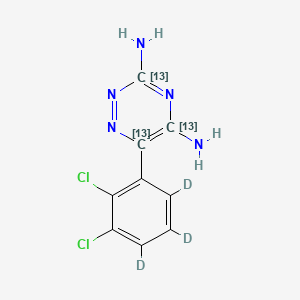

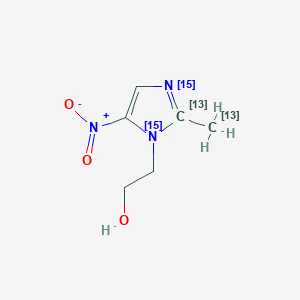

Ramifenazone-d7 is a deuterium-labeled derivative of Ramifenazone, which is also known as Isopropylaminoantipyrine. Ramifenazone is a pyrazole derivative that acts as a non-steroidal anti-inflammatory agent. It possesses analgesic, antipyretic, anti-inflammatory, and antimicrobial activities .

Mechanism of Action

Target of Action

Ramifenazone-d7, also known as Isopropylaminoantipyrine, is a pyrazole derivative that primarily targets bacterial cells . It acts as a non-steroidal anti-inflammatory agent (NSAID) and has been found to have analgesic, antipyretic, anti-inflammatory, and antimicrobial activities .

Mode of Action

As a non-steroidal anti-inflammatory agent, this compound works by reducing the production of prostaglandins, chemicals that cells produce in response to injury and certain diseases. These prostaglandins cause inflammation, pain, and fever. By inhibiting their production, this compound helps to alleviate these symptoms .

Biochemical Pathways

By inhibiting COX, this compound reduces the production of these inflammatory mediators, thereby alleviating symptoms of inflammation and pain .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Result of Action

The result of this compound’s action is the reduction of inflammation, pain, and fever. This is achieved through its inhibition of prostaglandin production, which in turn reduces the inflammatory response. Additionally, its antimicrobial activity helps to combat bacterial infections .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and therefore its bioavailability. Additionally, factors such as temperature and humidity can impact the stability of the drug. It is recommended to store this compound under the conditions specified in the Certificate of Analysis to ensure its efficacy .

Biochemical Analysis

Biochemical Properties

Ramifenazone-d7, like its parent compound Ramifenazone, interacts with various enzymes and proteins in the body. As an NSAID, it is likely to interact with cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the production of prostaglandins, substances that mediate inflammation and pain .

Cellular Effects

This compound can influence cell function by inhibiting the production of prostaglandins, thereby reducing inflammation and pain. This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cyclooxygenase enzymes. By inhibiting these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .

Temporal Effects in Laboratory Settings

As a deuterium-labeled compound, it is expected to have similar stability and degradation patterns to its parent compound, Ramifenazone .

Dosage Effects in Animal Models

Like other NSAIDs, it is likely to exhibit dose-dependent anti-inflammatory and analgesic effects, with potential for toxic or adverse effects at high doses .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Ramifenazone. This includes metabolism by the cytochrome P450 enzyme system, with potential interactions with various enzymes and cofactors .

Transport and Distribution

Like other NSAIDs, it is likely to be distributed widely in the body and may interact with various transporters or binding proteins .

Subcellular Localization

As a small molecule, it is likely to be able to cross cell membranes and could potentially localize to various compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ramifenazone-d7 involves the incorporation of deuterium atoms into the Ramifenazone molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The specific synthetic route and reaction conditions can vary, but generally involve the following steps:

Deuteration of Isopropylamine: The isopropylamine is deuterated using deuterium gas or deuterated water.

Formation of Deuterated Intermediate: The deuterated isopropylamine is then reacted with a suitable precursor to form a deuterated intermediate.

Cyclization and Functionalization: The deuterated intermediate undergoes cyclization and functionalization reactions to form the final this compound compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled reaction conditions to ensure high yield and purity of the final product. The deuteration process is carefully monitored to achieve the desired level of deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions

Ramifenazone-d7 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form reduced derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield reduced derivatives .

Scientific Research Applications

Ramifenazone-d7 is primarily used in scientific research as a stable isotope-labeled compound. Its applications include:

Pharmacokinetic Studies: Used as a tracer to study the pharmacokinetics and metabolism of Ramifenazone.

Drug Development: Helps in the quantitation of drug molecules during the drug development process.

Biological Research: Used to study the biological activities and mechanisms of action of Ramifenazone.

Industrial Applications: Used in the development of new non-steroidal anti-inflammatory agents

Comparison with Similar Compounds

Similar Compounds

Ramifenazone: The non-deuterated form of Ramifenazone-d7.

Phenylbutazone: Another pyrazole derivative with similar anti-inflammatory properties.

Ibuprofen: A widely used non-steroidal anti-inflammatory agent with similar analgesic and antipyretic properties

Uniqueness

This compound is unique due to its deuterium labeling, which makes it a valuable tool in pharmacokinetic and metabolic studies. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the compound, providing insights into the behavior of the drug in biological systems .

Properties

CAS No. |

1330180-51-2 |

|---|---|

Molecular Formula |

C14H19N3O |

Molecular Weight |

252.36 g/mol |

IUPAC Name |

4-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1,5-dimethyl-2-phenylpyrazol-3-one |

InChI |

InChI=1S/C14H19N3O/c1-10(2)15-13-11(3)16(4)17(14(13)18)12-8-6-5-7-9-12/h5-10,15H,1-4H3/i1D3,2D3,10D |

InChI Key |

XOZLRRYPUKAKMU-SVMCCORHSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(C)C |

Purity |

95% by HPLC; 98% atom D |

Related CAS |

3615-24-5 (unlabelled) |

Synonyms |

1,2-Dihydro-1,5-dimethyl-4-[(1-methylethyl-d7)amino]-2-phenyl-3H-pyrazol-3-one |

tag |

Antipyrine Impurities |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.